molecular formula C11H17N3 B15277478 3-(1-Methylcyclopropyl)-4-(pyrrolidin-3-yl)-1H-pyrazole

3-(1-Methylcyclopropyl)-4-(pyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B15277478
M. Wt: 191.27 g/mol
InChI Key: FYECDGXZCUIVTN-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)-4-(pyrrolidin-3-yl)-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a cyclopropyl group, a pyrrolidinyl group, and a pyrazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopropyl)-4-(pyrrolidin-3-yl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)-4-(pyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, often using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1-Methylcyclopropyl)-4-(pyrrolidin-3-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)-4-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-((S)-1-Methyl-pyrrolidin-3-yl)-amine
  • 1-Methyl-3-pyrrolidinylmethanol

Uniqueness

Compared to similar compounds, 3-(1-Methylcyclopropyl)-4-(pyrrolidin-3-yl)-1H-pyrazole stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its versatility and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

5-(1-methylcyclopropyl)-4-pyrrolidin-3-yl-1H-pyrazole

InChI

InChI=1S/C11H17N3/c1-11(3-4-11)10-9(7-13-14-10)8-2-5-12-6-8/h7-8,12H,2-6H2,1H3,(H,13,14)

InChI Key

FYECDGXZCUIVTN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=C(C=NN2)C3CCNC3

Origin of Product

United States

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